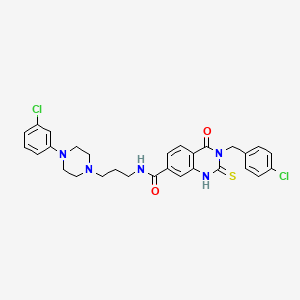
3-(4-chlorobenzyl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 3-(4-chlorobenzyl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Structure: !Compound Structure
This compound belongs to the class of quinazoline derivatives . Quinazolines are heterocyclic compounds with a bicyclic ring system containing a benzene ring fused to a pyrimidine ring. They exhibit diverse biological activities and have attracted attention in drug discovery.
准备方法
Synthetic Routes:: The synthesis of this compound involves several steps, including cyclization, amidation, and chlorination
Cyclization: Starting from appropriate precursors, a cyclization reaction forms the quinazoline core.
Amidation: The carboxylic acid group reacts with an amine (such as piperazine) to form the amide linkage.
Chlorination: The chlorobenzyl group is introduced using chlorination reagents.
Industrial Production:: While I don’t have specific industrial methods for this compound, research labs typically employ similar synthetic routes on a larger scale.
化学反应分析
Reactions::
Oxidation: The compound may undergo oxidation at the thioxo group.
Reduction: Reduction reactions could target the carbonyl group or other functional groups.
Substitution: Chlorine atoms can be substituted with other groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Substitution: Chlorination using thionyl chloride (SOCl₂).
Major Products:: The major products depend on reaction conditions and regioselectivity. Isomers with different substitution patterns may form.
科学研究应用
This compound’s versatility makes it valuable in various fields:
Medicine: Potential as an antitumor or antimicrobial agent.
Chemistry: Used in synthetic chemistry for quinazoline-based drug development.
Biology: Investigated for its effects on cellular pathways.
作用机制
The compound likely interacts with specific molecular targets, affecting cellular processes. Detailed studies are needed to elucidate its mechanism.
相似化合物的比较
While I don’t have a direct list of similar compounds, researchers often compare it to related quinazolines. Its unique structure may offer advantages over others.
属性
分子式 |
C29H29Cl2N5O2S |
|---|---|
分子量 |
582.5 g/mol |
IUPAC 名称 |
3-[(4-chlorophenyl)methyl]-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C29H29Cl2N5O2S/c30-22-8-5-20(6-9-22)19-36-28(38)25-10-7-21(17-26(25)33-29(36)39)27(37)32-11-2-12-34-13-15-35(16-14-34)24-4-1-3-23(31)18-24/h1,3-10,17-18H,2,11-16,19H2,(H,32,37)(H,33,39) |
InChI 键 |
QZZRHEKXWZWCTR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl)C5=CC(=CC=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


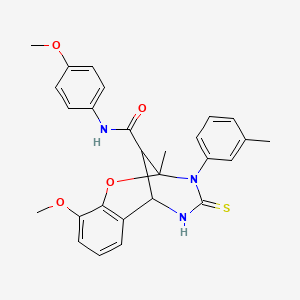
![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11214166.png)
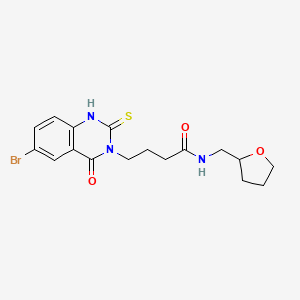

![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B11214182.png)
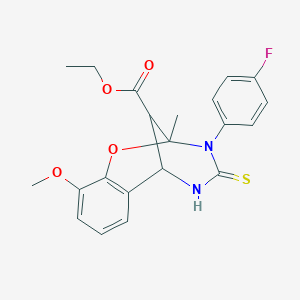
![4-(5-Bromo-2-fluorophenyl)-2-(4-bromophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11214193.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214204.png)
![3-({[2-(Trifluoromethyl)phenyl]amino}methylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11214211.png)
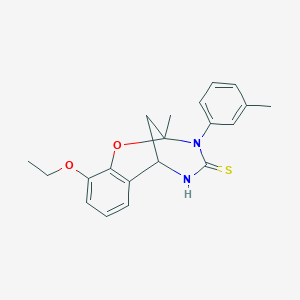

![N-(2,2-dimethoxyethyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214230.png)
![4-(4-benzylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11214235.png)
![Ethyl 2-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11214237.png)
